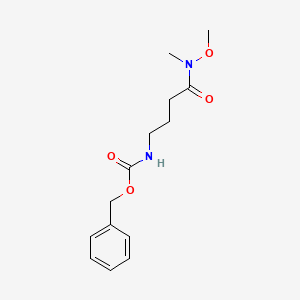

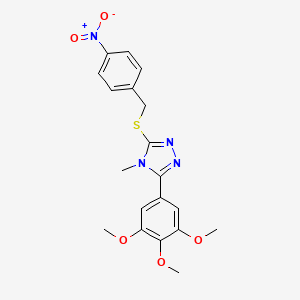

![molecular formula C19H14Cl2N2O2 B2499808 N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 338782-75-5](/img/structure/B2499808.png)

N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide" is a chlorinated pyridinecarboxamide derivative. Pyridinecarboxamides are a class of compounds that have been extensively studied due to their diverse range of biological activities and their potential applications in various fields, including materials science and pharmaceuticals. The presence of chlorophenyl groups in the compound suggests potential for unique electronic properties and interaction landscapes, which can be crucial for its reactivity and functionality .

Synthesis Analysis

The synthesis of chlorinated pyridinecarboxamides typically involves the reaction of substituted pyridinecarbonyl chlorides with amino chlorobenzenes. This process can yield a variety of isomeric compounds depending on the positions of the chlorine substituents on the benzene rings and the pyridine ring . For example, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides has been achieved through the reaction of different amines with 4-chloropyridine-2-carboxylic acid methyl ester, which in turn is obtained from 2-pyridine-carboxylic acid through chlorination and esterification . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide involves the reaction of 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimized conditions .

Molecular Structure Analysis

The molecular structure of chlorinated pyridinecarboxamides can be quite complex, with the potential for various intramolecular and intermolecular interactions. For instance, the crystal structure of a related compound, chloro{[N-methyl-N-(2'-pyridinecarboxamide)-N'-(2'-pyridinecarboxamido)]-1,2-ethane}palladium(II), reveals a tetragonal space group with tridentate ligand coordination to palladium atoms and an unusual eight-membered chelate ring . The molecular geometry of such compounds can be retained in solution, as evidenced by NMR studies . The presence of chlorine atoms can influence the interaction environments, as seen in the series of N-(chlorophenyl)pyridinecarboxamides, where the interaction landscapes are probed using Hirshfeld surface analysis and contact enrichment studies .

Chemical Reactions Analysis

The reactivity of chlorinated pyridinecarboxamides can be influenced by the electronic properties of the chlorine substituents and the overall molecular structure. The presence of chlorine can facilitate further chemical reactions, such as nucleophilic substitution or coupling reactions, which are often used in the synthesis of more complex organic molecules. The interaction landscapes and hydrogen bonding modes observed in these compounds can also affect their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridinecarboxamides, such as melting temperatures, can be correlated with lattice energy and molecular symmetry according to Carnelley’s rule. The melting points of these compounds can be predicted from a linear regression of these variables. Additionally, the relationships of the melting temperatures with the total energy, the electrostatic component, and the strongest hydrogen bond components have been analyzed, providing insights into the stability and robustness of these compounds . The solubility of related polyamides in polar solvents indicates that the pyridyl moiety in the main chain contributes to the overall solubility profile of these materials .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

- A study explored the anti-inflammatory effects of related compounds, including 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, in a mouse model. The results indicated a notable anti-inflammatory property, providing insights into potential applications of structurally similar compounds like N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide in modulating inflammatory responses (Torres et al., 1999).

Metabolic Pathways and Pharmacokinetics

- Research on a structurally analogous compound, 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, revealed intricate metabolic pathways and pharmacokinetics, including extensive metabolism and the involvement of enzymes like CYP3A4/3A5. These findings offer a basis for understanding the metabolism of related compounds such as N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide (Miao et al., 2011).

Potential Antioxidant Abilities

- Investigations into the effects of N-(piperidin-l-yl)-5-(4-chlorophenyl)-1-(2,4-cochlo-rophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with similarities to N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide, on oxidative stress parameters suggest the absence of pro-oxidant activity and potential antioxidant capabilities, hinting at therapeutic applications in combating oxidative stress-related conditions (Tsvetanova et al., 2006).

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O2/c20-15-4-1-13(2-5-15)11-23-12-14(3-10-18(23)24)19(25)22-17-8-6-16(21)7-9-17/h1-10,12H,11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYHMEPBBSBMKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

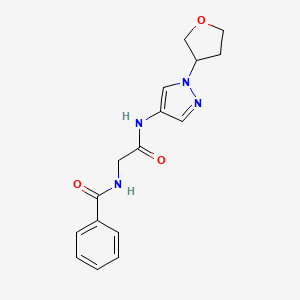

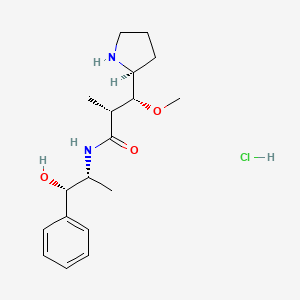

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B2499728.png)

![6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2499733.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2499739.png)

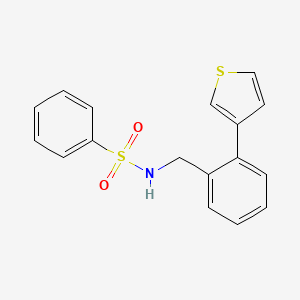

![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2499741.png)

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)

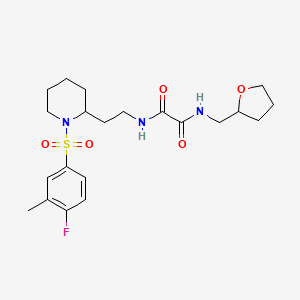

![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)

![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)